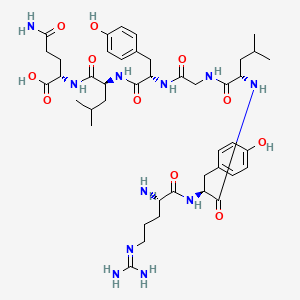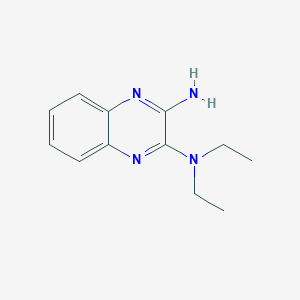
N~2~,N~2~-Diethylquinoxaline-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~2~-Diethylquinoxaline-2,3-diamine is an organic compound with the molecular formula C12H16N4. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 2 and 3 of the quinoxaline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~-Diethylquinoxaline-2,3-diamine typically involves the condensation of substituted aromatic 1,2-diamine with 1,2-dicarbonyl compounds. One common method is the direct condensation reaction catalyzed by nanostructured pyrophosphate Na2PdP2O7 in ethanol at ambient temperature . This method is eco-friendly and provides good to excellent yields in shorter reaction times.
Industrial Production Methods: Industrial production of quinoxaline derivatives, including N2,N~2~-Diethylquinoxaline-2,3-diamine, often employs similar condensation reactions but on a larger scale. The use of efficient and reusable heterogeneous catalysts, such as Na2PdP2O7, is preferred to ensure high yield and cost-effectiveness .
化学反応の分析
Types of Reactions: N2,N~2~-Diethylquinoxaline-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Various amine derivatives.
Substitution: Substituted quinoxaline derivatives.
科学的研究の応用
N~2~,N~2~-Diethylquinoxaline-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
作用機序
The mechanism of action of N2,N~2~-Diethylquinoxaline-2,3-diamine involves its interaction with specific molecular targets and pathways. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids . This inhibition can lead to various therapeutic effects, including neuroprotection and pain relief.
類似化合物との比較
- 6-Chloro-N~2~,N~3~-diethylquinoxaline-2,3-diamine : This compound has a similar structure but with a chlorine atom at position 6.
- 2,3-Diaminophenazine : Another quinoxaline derivative with different substituents.
- 2,3-Diaminoquinoxaline derivatives : These compounds have various amino groups attached to the quinoxaline ring.
Uniqueness: N2,N~2~-Diethylquinoxaline-2,3-diamine is unique due to its specific ethyl substitutions, which confer distinct chemical and biological properties
特性
CAS番号 |
480439-16-5 |
|---|---|
分子式 |
C12H16N4 |
分子量 |
216.28 g/mol |
IUPAC名 |
3-N,3-N-diethylquinoxaline-2,3-diamine |
InChI |
InChI=1S/C12H16N4/c1-3-16(4-2)12-11(13)14-9-7-5-6-8-10(9)15-12/h5-8H,3-4H2,1-2H3,(H2,13,14) |
InChIキー |
HYYJGLKRMRWYCE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC2=CC=CC=C2N=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



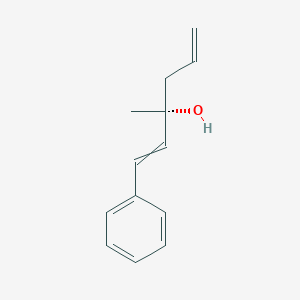
![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14248109.png)
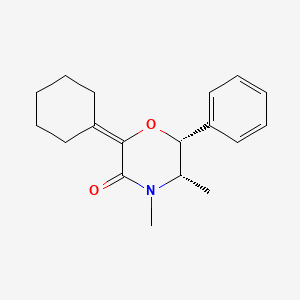
![4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B14248122.png)
![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)

![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)

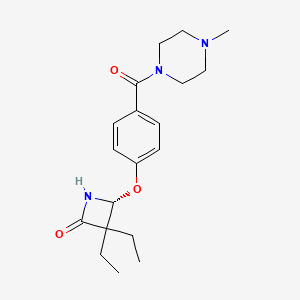
![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)

